molecular formula C18H17N5O2 B2963437 N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950241-42-6

N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2963437
CAS RN: 950241-42-6
M. Wt: 335.367
InChI Key: IYLBNSJJRFDCMT-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains an acetylphenyl group, a methylphenyl group, and a 1,2,3-triazole group. The presence of these groups suggests that this compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The acetylphenyl and methylphenyl groups are aromatic rings, which may contribute to the stability of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the acetylphenyl and methylphenyl groups. The 1,2,3-triazole ring is known to participate in various chemical reactions, including cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its stability, while the acetylphenyl and methylphenyl groups could influence its solubility in various solvents .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide serves as a crucial intermediate in the synthesis of various heterocyclic compounds. For instance, studies have demonstrated its utility in the Dimroth rearrangement processes, where heating of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride affords acetyl derivatives of isomeric triazoles, facilitating the synthesis of v-triazolo[4,5-d]pyrimidine derivatives through base-catalyzed condensation reactions (Sutherland & Tennant, 1971). This reaction pathway highlights its significance in constructing complex molecular structures from simpler precursors.

Polymer Science

Research into the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors has identified the compound as a building block for developing advanced polymeric materials. These materials exhibit desirable properties, such as solubility in common organic solvents, which is pivotal for their application in various industrial and technological sectors (Yamanaka, Jikei, & Kakimoto, 2000).

Antimicrobial and Anticonvulsant Activities

Derivatives of 1,2,3-triazoles, including N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, have been explored for their biological activities. For example, new synthetic 1,2,4-triazole derivatives have shown moderate to good cholinesterase inhibitory activities, which could have implications for treating diseases characterized by cholinesterase dysfunction (Riaz et al., 2020). Additionally, some derivatives have displayed antimicrobial activities, offering potential as new therapeutic agents against various microbial infections (Bektaş et al., 2007).

Antitumor Properties

Further research into N-phenyl-1H-indazole-1-carboxamides, closely related to the compound , has unveiled their potential in inhibiting cancer cell proliferation, indicating their promise in developing new antitumor treatments. These studies underscore the significance of N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives in medicinal chemistry and oncology (Maggio et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it would interact with biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, such as medicine or materials science. Additionally, researchers could investigate its reactivity and stability under various conditions .

properties

IUPAC Name

N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-11-6-3-4-9-15(11)23-17(19)16(21-22-23)18(25)20-14-8-5-7-13(10-14)12(2)24/h3-10H,19H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLBNSJJRFDCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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